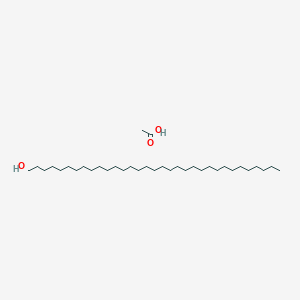
Acetic acid;tritriacontan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;tritriacontan-1-ol is a compound that combines acetic acid, a simple carboxylic acid, with tritriacontan-1-ol, a long-chain alcohol. Acetic acid is well-known for its role in vinegar and various industrial applications, while tritriacontan-1-ol is a higher alcohol with a 33-carbon chain. This compound is of interest due to its unique combination of properties from both acetic acid and tritriacontan-1-ol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;tritriacontan-1-ol typically involves the esterification of acetic acid with tritriacontan-1-ol. This reaction can be catalyzed by mineral acids such as sulfuric acid. The reaction conditions usually involve heating the reactants to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve continuous processes where acetic acid and tritriacontan-1-ol are fed into a reactor with a catalyst. The reaction mixture is then heated, and the product is continuously removed and purified.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;tritriacontan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group in tritriacontan-1-ol can be oxidized to form a carboxylic acid.
Reduction: The ester bond can be reduced to yield the original alcohol and acetic acid.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions can be used under basic conditions.
Major Products
Oxidation: The major product is tritriacontanoic acid.
Reduction: The products are tritriacontan-1-ol and acetic acid.
Substitution: Depending on the nucleophile, various substituted esters can be formed.
Scientific Research Applications
Acetic acid;tritriacontan-1-ol has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: Its long-chain alcohol component is of interest in studies of lipid metabolism and membrane structure.
Industry: Used in the production of specialty chemicals and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of acetic acid;tritriacontan-1-ol involves its interaction with biological membranes due to its amphiphilic nature. The acetic acid component can participate in hydrogen bonding and ionic interactions, while the long-chain alcohol can integrate into lipid bilayers, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
Acetic acid;hexadecan-1-ol: A similar ester with a shorter alcohol chain.
Acetic acid;octadecan-1-ol: Another ester with an 18-carbon alcohol chain.
Uniqueness
Acetic acid;tritriacontan-1-ol is unique due to its exceptionally long alcohol chain, which imparts distinct physical and chemical properties compared to shorter-chain esters. This makes it particularly useful in studies of long-chain alcohol behavior and applications requiring high hydrophobicity.
Properties
CAS No. |
103215-67-4 |
|---|---|
Molecular Formula |
C35H72O3 |
Molecular Weight |
540.9 g/mol |
IUPAC Name |
acetic acid;tritriacontan-1-ol |
InChI |
InChI=1S/C33H68O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34;1-2(3)4/h34H,2-33H2,1H3;1H3,(H,3,4) |
InChI Key |
DDRRTSVCTXXJNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl[1,3]thiazolo[4,5-c]pyridine](/img/structure/B14338313.png)

![{[(Butyltellanyl)methoxy]methyl}benzene](/img/structure/B14338331.png)
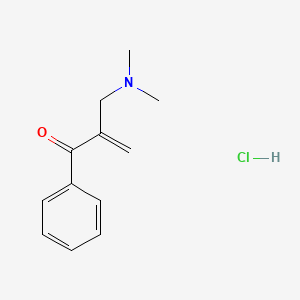
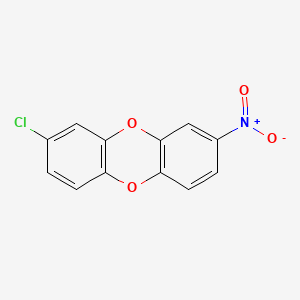
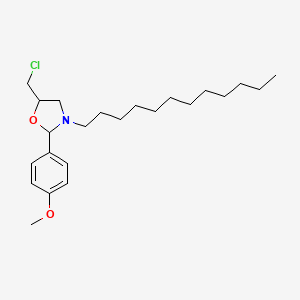
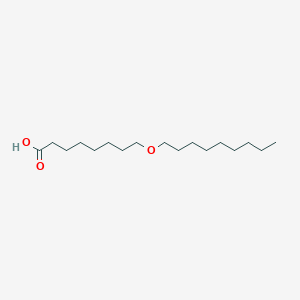
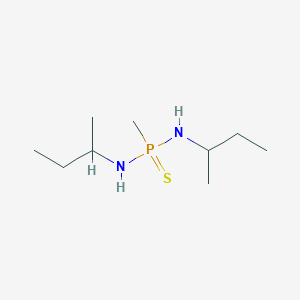
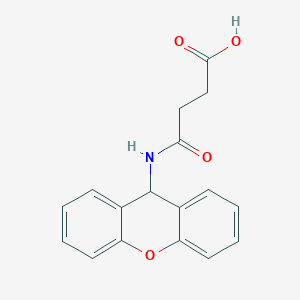

![Ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate](/img/structure/B14338375.png)
dimethylsilane](/img/structure/B14338378.png)


